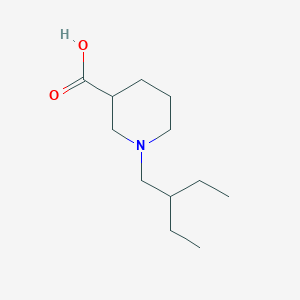

1-(2-Ethylbutyl)piperidine-3-carboxylic acid

Vue d'ensemble

Description

1-(2-Ethylbutyl)piperidine-3-carboxylic acid, also known as EBPC, is a chemical compound that has garnered significant interest in the field of scientific research. It is a derivative of piperidine, which is a heterocyclic compound that plays a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives, including 1-(2-Ethylbutyl)piperidine-3-carboxylic acid, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, an enantioselective multistage synthesis of a similar compound, (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid, was accomplished, including a key one-pot azide reductive cyclization of aldehyde .Molecular Structure Analysis

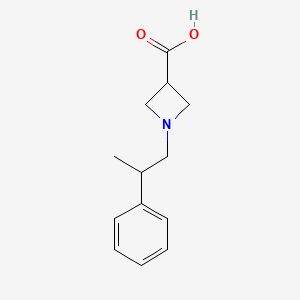

The molecular formula of 1-(2-Ethylbutyl)piperidine-3-carboxylic acid is C12H23NO2. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives, including 1-(2-Ethylbutyl)piperidine-3-carboxylic acid, are involved in various chemical reactions. These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The molecular weight of 1-(2-Ethylbutyl)piperidine-3-carboxylic acid is 213.32 g/mol. More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Pharmacology: GABA Uptake Inhibition

1-(2-Ethylbutyl)piperidine-3-carboxylic acid: has been identified as an inhibitor of GABA (γ-aminobutyric acid) uptake . This application is crucial in the field of neuroscience and pharmacology, as GABA is the primary inhibitory neurotransmitter in the central nervous system. Its modulation plays a role in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and depression.

Organic Synthesis: Chiral Optimization

In organic synthesis, this compound is used as a starting component for chiral optimization . The piperidine ring is essential in this process, which is significant for creating enantiomerically pure substances. These substances are important in the development of pharmaceuticals where the chirality of a drug can affect its efficacy and safety.

Medicinal Chemistry: Drug Design

The piperidine moiety, a core structure within 1-(2-Ethylbutyl)piperidine-3-carboxylic acid , is a common feature in many FDA-approved drugs . Its derivatives are utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, and anti-inflammatory agents. This highlights its importance in the design and development of new medicinal compounds.

Biochemistry: Enzymatic Synthesis

In biochemistry, 1-(2-Ethylbutyl)piperidine-3-carboxylic acid is involved in the enzymatic synthesis of L-Pipecolic acid, which is a key intermediate in the biosynthesis of various alkaloids . Alkaloids have a wide range of pharmacological effects and are used in medicine for their analgesic, antibacterial, and antiarrhythmic properties.

Chemical Engineering: Reactant for Synthesis

This compound serves as a reactant for the synthesis of various bioactive molecules, including GABAA receptor agonists, selective TACE inhibitors, and HDL-elevating agents . These applications are vital in the development of treatments for conditions such as hypertension, heart disease, and neurodegenerative disorders.

Materials Science: Chemical Conjugates

In materials science, 1-(2-Ethylbutyl)piperidine-3-carboxylic acid is used as a rigid linker in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation . It is also utilized in the creation of chemical conjugates, which are essential in the development of new materials with specific properties for industrial applications.

Environmental Science: Selective Reactions

The compound’s derivatives are used in environmental science for selective reactions that are important for green chemistry applications, such as the development of environmentally friendly synthesis processes with high yields and great selectivity .

Mécanisme D'action

While the specific mechanism of action for 1-(2-Ethylbutyl)piperidine-3-carboxylic acid is not mentioned in the search results, piperidine derivatives have been found to exhibit various biological activities. For instance, piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

Safety and Hazards

Orientations Futures

Piperidine derivatives, including 1-(2-Ethylbutyl)piperidine-3-carboxylic acid, continue to be of interest in the field of scientific research due to their potential biological activities. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

1-(2-ethylbutyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-3-10(4-2)8-13-7-5-6-11(9-13)12(14)15/h10-11H,3-9H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFXIOAJUFBTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Ethylbutyl)piperidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466378.png)

![2-(p-Tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466379.png)

![1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466385.png)

![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466388.png)

![1-[7-(1-Benzothiophen-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone](/img/structure/B1466390.png)

![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466392.png)

![N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466393.png)

![1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466397.png)